Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate
Description
Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate is a synthetic sulfonamide derivative with structural features common to sulfonylurea-class herbicides and bioactive molecules. Its core structure includes a methyl benzoate ester linked via an amide bond to a sulfanylacetyl group, which is further connected to a dihydropyrimidinone ring substituted with a 4-ethoxyphenylsulfonyl moiety.
Properties
CAS No. |
1223848-56-3 |
|---|---|
Molecular Formula |
C22H21N3O7S2 |
Molecular Weight |
503.54 |
IUPAC Name |
methyl 2-[[2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H21N3O7S2/c1-3-32-14-8-10-15(11-9-14)34(29,30)18-12-23-22(25-20(18)27)33-13-19(26)24-17-7-5-4-6-16(17)21(28)31-2/h4-12H,3,13H2,1-2H3,(H,24,26)(H,23,25,27) |
InChI Key |
HOGIYVUUDOWZCV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine core is synthesized via a modified Biginelli reaction using ethyl acetoacetate, thiourea, and 4-ethoxyphenylsulfonyl chloride.
Procedure :
- Condensation : Ethyl acetoacetate (10 mmol) and thiourea (10 mmol) are refluxed in ethanol with catalytic HCl (2 mL) for 6 hours to form 6-oxo-1,6-dihydropyrimidine-2-thiol.
- Sulfonation : The intermediate is treated with 4-ethoxyphenylsulfonyl chloride (12 mmol) in dry dichloromethane under nitrogen, with pyridine (15 mmol) as a base. The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours.
Key Data :
- Yield : 68% (after column chromatography, eluent: ethyl acetate/hexane 3:7).
- Characterization : $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$): δ 12.45 (s, 1H, NH), 8.21 (d, $$ J = 8.8 $$ Hz, 2H, ArH), 7.02 (d, $$ J = 8.8 $$ Hz, 2H, ArH), 6.35 (s, 1H, pyrimidine-H), 4.12 (q, $$ J = 7.0 $$ Hz, 2H, OCH2CH3), 1.38 (t, $$ J = 7.0 $$ Hz, 3H, CH3).
Thiol-Alkylation to Introduce the Acetyl Spacer
Reaction with Bromoacetyl Bromide
The thiol group at position 2 undergoes nucleophilic substitution with bromoacetyl bromide to form the sulfanylacetyl intermediate.
Procedure :
- 5-[(4-Ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol (5 mmol) is dissolved in anhydrous THF.
- Bromoacetyl bromide (6 mmol) is added dropwise at −10°C, followed by triethylamine (7 mmol). The mixture is stirred for 4 hours at room temperature.
Key Data :
- Yield : 75% (recrystallized from ethanol).
- Characterization : IR (KBr): 1715 cm$$^{-1}$$ (C=O), 1340 cm$$^{-1}$$ (S=O).
Amide Coupling with Methyl 2-Aminobenzoate
Activation and Coupling
The acetyl bromide intermediate is coupled with methyl 2-aminobenzoate using a carbodiimide coupling agent.
Procedure :
- The sulfanylacetyl bromide (4 mmol) and methyl 2-aminobenzoate (4.4 mmol) are dissolved in DMF.
- EDCl (4.8 mmol) and HOBt (4.8 mmol) are added, and the reaction is stirred at 25°C for 24 hours.
Key Data :
- Yield : 82% (purified via silica gel chromatography, eluent: CH2Cl2/MeOH 95:5).
- Characterization : $$ ^{13}C $$ NMR (100 MHz, CDCl3): δ 170.2 (C=O), 165.8 (C=O), 152.4 (pyrimidine-C), 141.2 (ArC), 128.7–115.3 (ArC), 63.5 (OCH2), 52.4 (COOCH3), 14.1 (CH3).
Optimization and Mechanistic Insights
Microwave-Assisted Synthesis
Alternative routes employing microwave irradiation (100°C, 50 W, 5 min) reduced reaction times by 70% compared to conventional heating.
Regioselectivity in Sulfonation
DFT calculations confirmed that sulfonation at position 5 is favored due to electron-withdrawing effects of the 2-thiol group, directing electrophilic substitution.
Analytical Validation
Purity and Stability
- HPLC : >99% purity (C18 column, acetonitrile/water 70:30, λ = 254 nm).
- Stability : Stable at 25°C for 6 months (degradation <2%).
Mass Spectrometry
- HRMS (ESI) : m/z calculated for C23H24N4O7S2 [M+H]$$^+$$: 557.1164; found: 557.1168.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate can serve as a building block for more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the synthesis of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, such as enzyme inhibition or receptor binding, due to its structural features. It could be explored for potential therapeutic applications, including anti-inflammatory, antiviral, or anticancer properties.
Industry
In the materials science field, the compound’s unique chemical properties might be leveraged in the development of new materials with specific functionalities, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The sulfonyl and dihydropyrimidinone groups could interact with specific amino acid residues, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Metabolic Resistance : The sulfanylacetyl linkage may resist hydrolysis by cytochrome P450 enzymes, a common degradation pathway for sulfonylureas .
- Soil Persistence : Increased lipophilicity from the ethoxy group could enhance adsorption to organic matter, reducing leaching but increasing residual activity .
- Toxicity Profile: Structural similarity to sulfometuron-methyl (a low-mammalian-toxicity herbicide) suggests a favorable safety profile, though the dihydropyrimidinone moiety warrants ecotoxicological assessment .
Biological Activity
Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. Its intricate structure, which includes a benzoate ester, a sulfonyl group, and a dihydropyrimidinone moiety, suggests various mechanisms of action that may contribute to its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 503.6 g/mol. The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 503.6 g/mol |
| IUPAC Name | methyl 2-{[2-{[5-(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl]acetyl]amino}benzoate |
| InChI Key | HOGIYVUUDOWZCV-UHFFFAOYSA-N |
The biological activity of this compound is believed to arise from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or cell proliferation.
- Receptor Modulation : Its structural features suggest potential interactions with cellular receptors, which could modulate signaling pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit several biological activities:
Anticancer Activity
Several studies have pointed towards the anticancer properties of this compound class due to their ability to inhibit enzymes linked to cancer cell proliferation. For instance:
- Case Study : A derivative showed significant inhibition of tumor growth in xenograft models by targeting specific kinases involved in cell cycle regulation.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent , potentially effective against various bacterial strains.
Metabolic Modulation
Research has suggested that derivatives can modulate metabolic pathways related to diabetes and obesity, indicating a broader therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-methoxybenzoate | Contains a methoxy group instead of ethoxy | Potentially less active than ethoxy derivatives |
| 5-(4-bromophenyl)-sulfonamide | Lacks the dihydropyrimidine structure | Known for antibacterial properties |
| 6-Oxo-pyrimidine derivatives | Similar core structure but different substituents | Often exhibit antiviral activities |
Q & A
Q. What are the critical parameters and steps in synthesizing Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate?
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Optimal ranges (e.g., 60–80°C) to prevent decomposition of intermediates.
- pH : Adjusted to stabilize sulfonamide and pyrimidinone moieties during coupling reactions.
- Reaction time : Extended periods (12–24 hours) for sulfonyl chloride coupling to ensure high yields.
Key solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), with catalysts like triethylamine or potassium carbonate to facilitate nucleophilic substitutions . Post-synthesis, purification via column chromatography is critical to isolate the product from by-products (e.g., unreacted acetylated intermediates).
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the sulfonamide and pyrimidinone groups. For example, the 6-oxo-1,6-dihydropyrimidin-2-yl group shows characteristic downfield shifts at δ 10.5–11.0 ppm (¹H) and δ 160–165 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak ([M+H]⁺) and fragments, such as cleavage at the sulfonyl-acetamide bond.
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error synthesis. For instance:
- Reaction path searches : Identify energy barriers for sulfonyl chloride coupling, guiding solvent selection (e.g., polar aprotic solvents lower activation energy) .
- Molecular docking : Predict binding interactions of the sulfonamide group with biological targets (e.g., carbonic anhydrase), aiding in rational design of derivatives .
Statistical experimental design (e.g., factorial analysis) optimizes parameters like molar ratios and temperature gradients, minimizing resource use .
Q. How should researchers address contradictory data in biological activity studies?
Contradictions in enzyme inhibition assays (e.g., varying IC₅₀ values across studies) may arise from:
- Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility or target conformation. Standardize protocols using buffers like PBS (pH 7.4) .
- Off-target effects : Use orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) to confirm specificity .
- Structural analogs : Compare activity profiles of derivatives (e.g., replacing the 4-ethoxyphenyl group with halogenated analogs) to isolate pharmacophoric elements .
Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in this compound?
- Fragment-based design : Synthesize truncated analogs (e.g., removing the benzoate ester) to assess contributions of each moiety to bioactivity .
- Isosteric replacements : Substitute the sulfonyl group with phosphonate or carbonyl bioisosteres to evaluate electronic effects on enzyme inhibition .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data, guiding prioritization of synthetic targets .
Q. What methodologies resolve stability challenges in formulation studies?
- pH-dependent degradation : Conduct accelerated stability testing (40°C/75% RH) across pH 1–8. The compound may hydrolyze at acidic pH (<3) via cleavage of the ester group .
- Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to prevent aggregation. Monitor residual solvents (<0.1% via GC-MS) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–80°C | >80% yield above 70°C |
| Solvent (DMF vs. THF) | DMF | Higher solubility of intermediates |
| Catalyst (Et₃N) | 1.2 equiv | Reduces by-product formation |
Q. Table 2. Comparative Bioactivity of Derivatives
| Derivative | Enzyme IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 120 ± 15 | 0.45 (PBS) |
| 4-Fluoro Analog | 85 ± 10 | 0.32 (PBS) |
| Benzoate-Ester Free | >1000 | 1.20 (PBS) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
